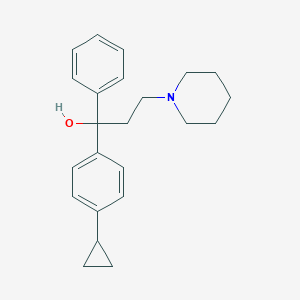
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol is a complex organic compound featuring a cyclopropyl group, a phenyl group, and a piperidinyl group
Méthodes De Préparation
The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol typically involves multiple steps, including the formation of the cyclopropyl and phenyl groups, followed by the introduction of the piperidinyl group. Common synthetic routes may involve:
Grignard Reactions: Utilizing phenylmagnesium bromide and cyclopropyl bromide to form the intermediate compounds.
Reduction Reactions: Employing reducing agents such as lithium aluminum hydride to reduce ketones or aldehydes to alcohols.
Substitution Reactions: Introducing the piperidinyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways and potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropyl and piperidinyl groups play crucial roles in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Differing by the presence of a methyl group instead of a cyclopropyl group.
1-(4-Fluorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Featuring a fluorine atom instead of a cyclopropyl group.
1-(4-Chlorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Containing a chlorine atom in place of the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C23H29NO |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2 |
Clé InChI |
GZUDNCQEOHGFEE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)
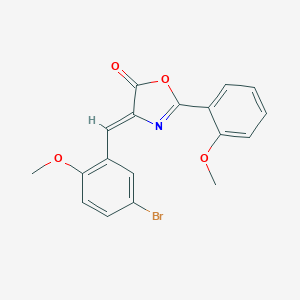
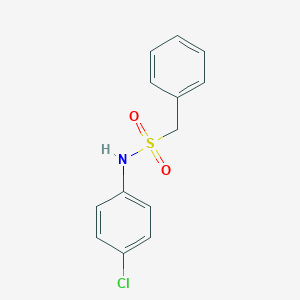
![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
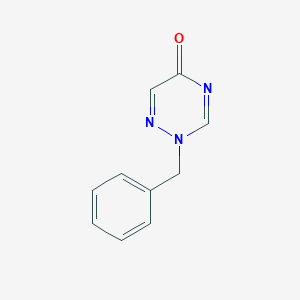
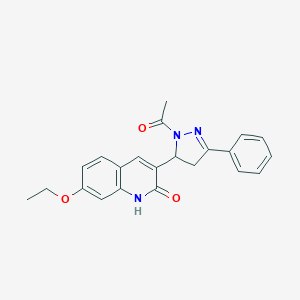
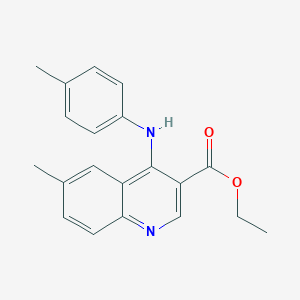
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
